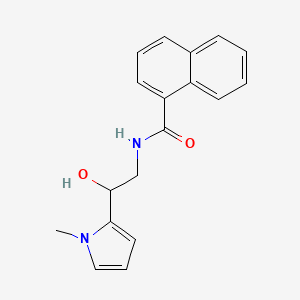

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20-11-5-10-16(20)17(21)12-19-18(22)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17,21H,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHHNGGBMHJJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two primary subunits:

- 1-Naphthamide backbone : Derived from 1-naphthoic acid.

- 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine : A pyrrole-containing ethanolamine derivative.

Retrosynthetic disconnections suggest:

- Amide bond formation between 1-naphthoyl chloride and 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine.

- Synthesis of the pyrrole-ethylamine moiety via alkylation or reductive amination.

Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine

Pyrrole Methylation

1-Methyl-1H-pyrrole is synthesized via N-methylation of pyrrole using methyl iodide or dimethyl sulfate under basic conditions.

Example protocol :

Hydroxyethylamine Side Chain Introduction

The hydroxyethylamine group is installed via Mannich reaction or epoxide ring-opening :

Mannich Reaction

- Reactants : 1-Methyl-1H-pyrrole, formaldehyde, ammonium chloride.

- Conditions : Ethanol, reflux (6–8 hours).

- Product : 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine.

- Hydroxylation : Oxidation of the amine to hydroxylamine using H₂O₂/NaOH (yield: 70–75%).

Epoxide Ring-Opening

Synthesis of 1-Naphthoyl Chloride

1-Naphthoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride :

Amide Coupling: Final Step

The amine and acid chloride are coupled under Schotten-Baumann conditions:

- Reactants : 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (1.0 eq), 1-naphthoyl chloride (1.1 eq).

- Base : Aqueous NaOH (2.0 eq).

- Solvent : DCM/water biphasic system.

- Conditions : 0°C to 25°C, stirred for 2 hours.

- Workup : Organic layer washed with brine, dried (Na₂SO₄), and concentrated.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

- Yield : 75–80%.

Alternative Pathways and Optimization

Reductive Amination

Reaction Optimization Data

Challenges and Mitigation Strategies

Scalability and Industrial Relevance

Bench-scale protocols (1–10 g) achieve consistent yields, but industrial-scale production requires:

- Continuous flow reactors for amide coupling.

- Catalytic hydrogenation for pyrrole intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group of the naphthamide core, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrole ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthamide core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxyethyl)-1-naphthamide

- N-(2-hydroxy-2-phenylethyl)-1-naphthamide

- N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-1-naphthamide

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide typically involves several key steps:

- Formation of the Pyrrole Ring : The pyrrole ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

- Attachment of the Hydroxyethyl Group : This is achieved through nucleophilic substitution using ethylene oxide.

- Formation of the Naphthamide Core : The naphthamide core is created by reacting 1-naphthoyl chloride with an amine in the presence of a base like triethylamine.

The final structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]naphthalene-1-carboxamide |

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 298.35 g/mol |

The biological activity of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide is attributed to its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the naphthamide core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme or receptor activities, leading to diverse biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthamide compounds exhibit significant antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium tuberculosis .

Antimicrobial Properties

A study investigated the bioactivity of various naphthalene derivatives, including N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide, against bacterial strains. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics such as ampicillin and isoniazid .

Cytotoxicity Studies

In vitro cytotoxicity testing on human monocytic leukemia THP-1 cell lines showed that many naphthalene derivatives, including those related to our compound, did not exhibit significant cytotoxic effects at concentrations below 30 µM . This suggests a favorable safety profile for potential therapeutic applications.

Applications in Medicinal Chemistry

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide serves as a valuable building block in medicinal chemistry. Its unique structural properties enable it to be used in:

- Drug Development : As a scaffold for synthesizing new pharmaceutical agents with targeted biological activities.

- Biological Probes : Utilized in assays to study enzyme interactions or receptor binding, facilitating drug discovery processes.

Q & A

Basic: What are the established synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-naphthamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between 1-naphthoic acid derivatives and amine intermediates.

- Pyrrole ring functionalization via alkylation or condensation reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .

- Hydroxyl group introduction through controlled hydrolysis or reduction steps.

Key optimization parameters:

- Solvent selection (e.g., DMF for polar aprotic conditions).

- Temperature control (e.g., 0–60°C to avoid side reactions).

- Purification via column chromatography or recrystallization.

Reaction progress is monitored using TLC or HPLC .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD): Utilizes SHELX software for refinement to resolve stereochemistry and hydrogen bonding .

- Spectroscopic techniques:

- 1H/13C NMR: Assigns proton environments (e.g., naphthalene aromatic signals at δ 7.4–8.2 ppm, pyrrole protons at δ 6.1–6.8 ppm) .

- FT-IR: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).

- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise due to:

- Variability in assay conditions (e.g., cell line differences, serum concentrations).

- Compound purity (e.g., residual solvents affecting IC50 values).

Resolution strategies:

- Standardized protocols: Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays .

- Dose-response validation: Repeat assays with independent synthetic batches.

- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods are employed to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock, Schrödinger): Models binding to receptors (e.g., GPCRs, kinases) using the compound’s 3D structure derived from SC-XRD .

- MD simulations (GROMACS): Assesses stability of ligand-target complexes over 100+ ns trajectories.

- QSAR modeling: Relates structural features (e.g., logP, polar surface area) to activity trends using datasets from analogs .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-DAD/UV: Quantifies purity (>95%) and detects degradation products (e.g., hydrolyzed amide bonds).

- Thermogravimetric analysis (TGA): Evaluates thermal stability (decomposition temperature >200°C).

- Karl Fischer titration: Measures residual water content (<0.1% w/w) .

Advanced: How can stereochemical challenges during synthesis be resolved?

Methodological Answer:

- Chiral chromatography: Separates enantiomers using columns like Chiralpak IA/IB.

- Asymmetric catalysis: Employs chiral ligands (e.g., BINAP) in key steps to control configuration .

- Circular dichroism (CD): Confirms absolute configuration of resolved enantiomers .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

- Strict QC protocols: Enforce identical reaction conditions, solvents, and purification methods.

- Biological replicates: Use ≥3 independent batches for in vitro/in vivo assays.

- Stability studies: Store compounds under inert gas (argon) at –20°C to prevent degradation .

Basic: How is the compound’s solubility profile determined, and why is it critical for formulation?

Methodological Answer:

- Shake-flask method: Measures solubility in PBS, DMSO, and ethanol at 25°C.

- Hansen solubility parameters: Predicts miscibility with excipients.

Poor solubility (<10 µg/mL in aqueous buffers) necessitates formulation strategies like nanoemulsions or cyclodextrin complexes .

Advanced: What are the best practices for resolving conflicting crystallographic data?

Methodological Answer:

- Multi-solvent recrystallization: Tests solvents (e.g., ethanol, acetonitrile) to obtain high-quality crystals.

- Twinned data handling: Uses SHELXL’s TWIN/BASF commands to refine twinned structures .

- Validation tools: Checks R-factor (<0.05), ADP consistency, and PLATON alerts .

Basic: How are in vitro ADMET properties evaluated for this compound?

Methodological Answer:

- Caco-2 assays: Predict intestinal permeability.

- Microsomal stability tests: Incubates with liver microsomes to measure t1/2.

- hERG inhibition assays: Uses patch-clamp electrophysiology to assess cardiotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.